molecular formula C18H26N2O3 B15356711 tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate

tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate

Cat. No.: B15356711
M. Wt: 318.4 g/mol
InChI Key: HFLJUSDUGUQELQ-UHFFFAOYSA-N
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Description

tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate is a chiral carbamate-protected amine compound intended for research and development purposes. This molecule features a pyrrolidine moiety and a phenyl ring, structural motifs commonly found in compounds with biological activity. Similar tert-butyl carbamate derivatives are frequently used as key intermediates or building blocks in organic synthesis and medicinal chemistry research for constructing more complex molecules . The Boc (tert-butoxycarbonyl) protecting group is widely utilized to protect amine functionalities during multi-step synthetic sequences, as it is stable under a variety of reaction conditions and can be removed under mild acidic conditions . Researchers may employ this compound in the exploration of new therapeutic agents; for instance, structurally related alaninamide derivatives have shown promise in preclinical studies for antiseizure and antinociceptive activities . This product is strictly for research applications. It is not intended for human or veterinary diagnostic or therapeutic uses. Ensure all necessary safety data sheets (SDS) are consulted and proper laboratory handling procedures are followed.

Properties

IUPAC Name

tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(13-14-9-5-4-6-10-14)16(21)20-11-7-8-12-20/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLJUSDUGUQELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Boc-Protected L-Phenylalanine

The first step involves converting Boc-L-phenylalanine into its benzotriazolide derivative. This is achieved by reacting Boc-L-phenylalanine with 1H-benzotriazole in the presence of thionyl chloride (SOCl₂) in anhydrous methylene chloride. The reaction proceeds via in situ generation of the acyl chloride, which subsequently reacts with benzotriazole to form the activated ester.

Key Reaction Conditions :

  • Solvent : Anhydrous CH₂Cl₂
  • Reagents : SOCl₂ (1.2 equiv), 1H-benzotriazole (4.0 equiv)
  • Time/Temperature : 2–3 hours at room temperature
  • Workup : Extraction with aqueous NaHCO₃, drying over MgSO₄, and crystallization from diethyl ether.

The product, (1H-benzo[d]triazol-1-yl)(Boc-L-phenylalaninyl)methanone (Boc-Phe-Bt), is obtained in high yield (~85–90%) and used directly in the next step without further purification.

Coupling with Pyrrolidine

The activated ester reacts with pyrrolidine in acetonitrile under mild conditions to form the target compound. Triethylamine (Et₃N) serves as a base to neutralize HCl generated during the reaction.

Key Reaction Conditions :

  • Solvent : Acetonitrile (10 mL per 1 mmol of Boc-Phe-Bt)
  • Reagents : Pyrrolidine (1.0 equiv), Et₃N (1.5 equiv)
  • Time/Temperature : 3–4 hours at 20°C
  • Workup : Evaporation of solvent, extraction with ethyl acetate (EtOAc), washing with aqueous Na₂CO₃, and drying over Na₂SO₄.

Yield : 67–81% (based on analogous compounds in Table 1 of Ref).

Characterization Data

Spectroscopic Analysis

1H NMR (500 MHz, CDCl₃) :

  • δ = 7.29–7.18 (m, 5H, aromatic protons)
  • δ = 5.45 (d, J = 8.2 Hz, 1H, NHBoc)
  • δ = 4.85–4.80 (m, 1H, CH adjacent to amide)
  • δ = 3.60–3.28 (m, 4H, pyrrolidine CH₂)
  • δ = 1.42 (s, 9H, Boc tert-butyl).

13C NMR (125 MHz, CDCl₃) :

  • δ = 170.2 (amide carbonyl)
  • δ = 155.2 (Boc carbonyl)
  • δ = 136.6, 129.8, 128.7 (aromatic carbons)
  • δ = 79.4 (Boc quaternary carbon)
  • δ = 46.3, 42.4 (pyrrolidine CH₂).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₈H₂₅N₃O₃ [M+H]⁺ : 331.1896
  • Observed : 331.1892.

Comparative Analysis of Secondary Amine Conjugates

The choice of secondary amine significantly impacts reaction efficiency and product stability. The following table summarizes yields and physical states for related compounds:

Amine Yield (%) Physical State Melting Point (°C)
Piperidine 81 Microcrystals 122–124
Pyrrolidine 67–81 Oil
N-Methylpiperazine 83 Microcrystals 111–113

Data adapted from Ref.

Pyrrolidine conjugates generally exhibit lower crystallinity than piperidine or N-methylpiperazine analogs, likely due to reduced symmetry and weaker intermolecular interactions.

Mechanistic Considerations

The coupling reaction proceeds via nucleophilic acyl substitution. The benzotriazolide group enhances electrophilicity at the carbonyl carbon, facilitating attack by pyrrolidine’s lone pair. Et₃N scavenges HCl, shifting the equilibrium toward product formation. Side reactions, such as hydrolysis of the activated ester, are minimized by using anhydrous acetonitrile and controlled reaction times.

Applications and Derivatives

This compound serves as a key intermediate in synthesizing pyrazinoic acid (POA) hybrid conjugates, which exhibit antituberculosis activity. Subsequent deprotection of the Boc group (e.g., with HCl/dioxane) generates primary amine intermediates for further functionalization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, replacing the tert-butyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a protecting group in peptide synthesis.
  • Intermediate in the synthesis of complex organic molecules.

Biology:

  • Studied for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.

Medicine:

  • Investigated for its role in drug design and development, particularly in the creation of enzyme inhibitors.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the active amine. This process can be crucial in drug delivery systems where the compound acts as a prodrug, ensuring the active drug is released at the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl and Cyclohexyl Derivatives

Compounds such as tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) share the Boc-protected amine motif but differ in their cyclic scaffolds. These cyclopentyl derivatives exhibit stereochemical variations (e.g., cis vs. trans hydroxyl groups), which influence their solubility and hydrogen-bonding capacity. For instance, cis-diol configurations may enhance water solubility compared to trans isomers, a critical factor in bioavailability .

Bicyclic Systems

The strained bicyclo[2.2.1]heptane framework may confer resistance to metabolic degradation compared to monocyclic counterparts .

Piperidine and Azabicyclo Derivatives

Piperidine-based carbamates, such as tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5), incorporate methyl or trifluoromethyl substituents. These groups modulate electronic and steric properties, impacting interactions with hydrophobic enzyme pockets. Similarly, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6) merges a bicyclo scaffold with a nitrogen atom, offering dual functionality as a hydrogen-bond donor and acceptor .

Fluorinated Analogs

Fluorine-substituted derivatives like tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) leverage fluorine’s electronegativity to enhance metabolic stability and membrane permeability. Fluorination is a common strategy to optimize pharmacokinetic profiles in lead compounds .

Structural and Functional Data Table

Compound Name CAS Number Core Structure Key Substituents Potential Applications
tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate N/A Pyrrolidinone Phenyl, Boc Drug intermediate (hypothesized)
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentyl Hydroxyl (cis), Boc Chiral synthon
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 Bicyclo[2.2.1]heptane Boc, azabicyclo Enzyme inhibitors
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 Piperidine Methyl, Boc CNS-targeting agents
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Piperidine Fluorine, Boc Improved metabolic stability

Key Research Findings

Stereochemistry and Solubility : Cis-hydroxycyclopentyl carbamates (e.g., CAS: 154737-89-0) demonstrate higher aqueous solubility than trans isomers due to intramolecular hydrogen bonding .

Bicyclic Rigidity : Azabicyclo[2.2.1]heptane derivatives exhibit enhanced binding to proteolytic enzymes (e.g., kinases) compared to flexible analogs, as observed in crystallographic studies using SHELX-refined structures .

Fluorination Effects: Fluorinated piperidines (e.g., CAS: 1268520-95-1) show 2–3-fold longer plasma half-lives in preclinical models compared to non-fluorinated versions .

Synthetic Versatility : Boc-protected carbamates are pivotal in solid-phase peptide synthesis (SPPS) and fragment-based drug design, as evidenced by PharmaBlock’s extensive catalog .

Biological Activity

tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate, commonly referred to as Boc-l-Phe-Pip , is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Molecular Formula : C₁₄H₁₉N₁O₃
Molecular Weight : 249.31 g/mol
CAS Number : 72155-45-4
Structure : The compound features a tert-butyl group, a phenyl ring, and a pyrrolidine moiety, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the phenyl group via electrophilic substitution.
  • Carbamate formation through reaction with tert-butyl isocyanate.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study assessed various derivatives against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) , revealing that certain modifications enhance their effectiveness as antimicrobial agents .

Cytotoxicity

In vitro studies have demonstrated that Boc-l-Phe-Pip possesses cytotoxic properties against cancer cell lines. The compound's mechanism of action appears to involve interference with cellular proliferation pathways, making it a candidate for further exploration in cancer therapies .

Anthelmintic Activity

The compound has shown promise in anthelmintic applications, particularly in derivatives that incorporate specific functional groups. These modifications have been linked to improved efficacy against parasitic infections .

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity with MIC values ranging from 6 to 12.5 µg/mL against various pathogens.
Exhibited significant cytotoxic effects on EAC and DLA cell lines, indicating potential for cancer treatment applications.
Explored structural modifications leading to enhanced biological activity in related compounds.

Q & A

Q. How can its anti-inflammatory or anticancer potential be systematically evaluated?

  • Methodology : Use in vitro models (e.g., LPS-induced TNF-α release in macrophages for anti-inflammatory activity or MTT assays on cancer cell lines like HeLa or MCF-7 ). Compare IC₅₀ values against reference drugs (e.g., indomethacin or doxorubicin).

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